Diethyl (2,2-diethoxyethyl)phosphonate

Catalog No.
S1482786
CAS No.
7598-61-0
M.F
C10H23O5P
M. Wt
254.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2,2-diethoxyethyl)phosphonate

CAS Number

7598-61-0

Product Name

Diethyl (2,2-diethoxyethyl)phosphonate

IUPAC Name

2-diethoxyphosphoryl-1,1-diethoxyethane

Molecular Formula

C10H23O5P

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3

InChI Key

LUQYELQXRPNKRY-UHFFFAOYSA-N

SMILES

CCOC(CP(=O)(OCC)OCC)OCC

Synonyms

P-(2,2-Diethoxyethyl)phosphonic Acid Diethyl Ester; Diethyl (2,2-Diethoxyethyl)phosphonate; Diethylphosphonoacetaldehyde Diethyl Acetal; NSC 407851; NSC 77101;

Canonical SMILES

CCOC(CP(=O)(OCC)OCC)OCC

The exact mass of the compound Diethyl (2,2-diethoxyethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0) is a highly stable, distillable acetal-protected phosphonate utilized primarily as a precursor for Horner-Wadsworth-Emmons (HWE) olefinations and two-carbon homologations[1]. Functioning as a protected surrogate for the highly reactive diethyl formylmethylphosphonate (diethyl (2-oxoethyl)phosphonate), this compound provides a reliable source of an electrophilic aldehyde equivalent. In industrial and advanced laboratory synthesis, it is prized for its ability to directly install α,β-unsaturated aldehyde functionalities onto existing aldehydes or ketones, bypassing the multi-step reduction-oxidation sequences required by traditional ester- or nitrile-bearing phosphonates[1]. Its robust shelf life and compatibility with in situ deprotection protocols make it a critical building block for the synthesis of complex polyenes, pharmaceuticals, and specialized fine chemicals.

Procurement substitution with the unprotected parent compound, diethyl formylmethylphosphonate, is practically unfeasible due to the free aldehyde's extreme propensity for self-condensation, polymerization, and degradation during storage [2]. Furthermore, the free aldehyde exhibits high aqueous solubility, making it notoriously difficult to extract and isolate without significant yield losses or concurrent hydrolysis of the phosphonate ethyl esters [1]. Conversely, substituting with standard HWE reagents like triethyl phosphonoacetate (TEPA) forces chemists to adopt a three-step homologation sequence—involving hazardous reducing agents (e.g., DIBAL-H) and subsequent re-oxidation—to achieve the same α,β-unsaturated aldehyde end product [1]. Procuring the acetal-protected Diethyl (2,2-diethoxyethyl)phosphonate ensures long-term reagent stability while streamlining synthetic workflows into a highly efficient one- or two-step process.

Elimination of Self-Condensation and Extended Storage Stability

Diethyl formylmethylphosphonate (the free aldehyde) is highly unstable, rapidly undergoing self-condensation and polymerization, which precludes long-term commercial storage and reliable off-the-shelf use [2]. In contrast, Diethyl (2,2-diethoxyethyl)phosphonate is a stable, distillable liquid (boiling point ~128–130 °C at 2 mbar) that can be stored for extended periods without degradation[1]. When required, the acetal is quantitatively deprotected via mild acid hydrolysis to yield the reactive aldehyde in situ, completely bypassing the degradation issues of the unprotected analog [2].

Evidence DimensionStorage stability and structural integrity
Target Compound DataStable indefinitely under standard storage conditions; distillable without decomposition at 128–130 °C (2 mbar).
Comparator Or BaselineDiethyl formylmethylphosphonate (Free Aldehyde) (Rapid self-condensation; non-storable as a pure commercial reagent).
Quantified DifferenceShifts shelf-life from days/hours (unprotected) to months/years (acetal-protected).
ConditionsStandard ambient or refrigerated storage; distillation under reduced pressure.

Eliminates the financial waste and irreproducibility associated with degrading aldehyde stocks, ensuring a reliable reagent supply for scale-up.

Synthetic Step Reduction in Aldehyde Homologation

Traditional synthesis of α,β-unsaturated aldehydes using standard HWE reagents like triethyl phosphonoacetate (TEPA) requires a mandatory three-step sequence: condensation to an ester, reduction to an alcohol, and oxidation to the aldehyde [1]. By utilizing Diethyl (2,2-diethoxyethyl)phosphonate—either via its dimethylhydrazone or imine derivatives—the homologation is reduced to a robust two-step or even one-pot condensation-deprotection cycle [1]. This streamlined approach delivers overall isolated yields of 71% to 86% for the final α,β-unsaturated aldehydes, completely eliminating the need for intermediate isolations and hazardous redox reagents [1].

Evidence DimensionSynthetic step count and overall yield
Target Compound Data2 steps (condensation and deprotection); 71–86% overall yield.
Comparator Or BaselineTriethyl phosphonoacetate (TEPA) (3 steps: condensation, reduction, oxidation).
Quantified DifferenceEliminates 1–2 synthetic steps and avoids the use of hydride reducing agents and stoichiometric oxidants.
ConditionsBiphasic deprotection/condensation vs. standard multi-step redox conditions.

Drastically reduces labor, hazardous chemical usage, and process time, lowering the overall cost of goods in pharmaceutical and fine chemical manufacturing.

Bypassing Aqueous Extraction Losses of the Free Aldehyde

The unprotected diethyl formylmethylphosphonate is highly water-soluble, making it exceptionally difficult to extract from aqueous solutions without incurring severe yield losses or partial hydrolysis of the phosphonate esters [1]. Diethyl (2,2-diethoxyethyl)phosphonate solves this process bottleneck. By employing the acetal in a biphasic system (e.g., aqueous acid and an organic solvent like petroleum ether), the reactive aldehyde is generated in situ and immediately trapped or migrated into the organic phase [1]. This method maintains high mass recovery and avoids the tedious, low-yielding isolation of the free polar aldehyde [1].

Evidence DimensionProcess recovery and extraction efficiency
Target Compound DataHigh recovery via in situ biphasic trapping (overall yields >71%).
Comparator Or BaselineDiethyl formylmethylphosphonate (Free Aldehyde) (High aqueous retention and ester hydrolysis during extraction).
Quantified DifferencePrevents mass loss to the aqueous phase and eliminates hydrolytic degradation of the phosphonate ester.
ConditionsBiphasic aqueous/organic reaction conditions vs. direct aqueous extraction of the free aldehyde.

Maximizes material recovery and processability, making it highly suitable for large-scale industrial workflows where complex extractions are economically prohibitive.

Direct Two-Carbon Homologation of Ketones and Aldehydes

Ideal for the rapid synthesis of α,β-unsaturated aldehydes in pharmaceutical intermediate manufacturing, bypassing the need for multi-step reduction/oxidation sequences required by TEPA[1].

Synthesis of Cycloalkylidene Carboxylic Acids

Procurement is highly recommended for generating semicyclic double bonds in medicinal chemistry (e.g., Ras/Raf interaction effectors), where the in situ generated imine derivatives prevent unwanted self-condensation during formylolefination [2].

In Situ Generation of Electrophilic Acetaldehyde Synthons

Essential for cascade reactions and modified Friedländer quinoline syntheses, where a controlled, slow release of the highly reactive formylmethylphosphonate is required to prevent side reactions and polymerization [3].

XLogP3

0.7

LogP

0.69 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7598-61-0

Wikipedia

Diethyl (2,2-diethoxyethyl)phosphonate

Dates

Last modified: 09-13-2023

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